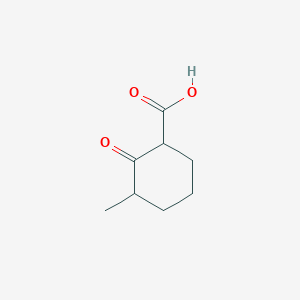
3-Methyl-2-oxocyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-oxocyclohexane-1-carboxylic acid is a cyclic keto acid with the molecular formula C8H12O3 It is a derivative of cyclohexane, featuring a methyl group, a keto group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-oxocyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-acetoxy-1,4-ethoxycarbonylcyclohexane . Another method includes the reaction of 2-oxocyclohexane-1-carboxylates with but-3-en-2-one in a Michael addition reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly at the keto and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: This compound can be oxidized to form this compound.
Reduction: Reduction can yield 3-methyl-2-hydroxycyclohexane-1-carboxylic acid.
Substitution: Substitution reactions can produce various derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-2-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its keto and carboxylic acid groups play crucial roles in these interactions, facilitating the formation of intermediate compounds and products .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1-cyclohexanecarboxylic acid: Similar in structure but lacks the methyl group.
Methyl 2-oxocyclohexane-1-carboxylate: An ester derivative with similar reactivity.
2,4-Dioxocyclohexane-1-carboxylic acid: Contains an additional keto group, leading to different reactivity patterns
Uniqueness
3-Methyl-2-oxocyclohexane-1-carboxylic acid is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s behavior in various chemical reactions and its interactions with biological molecules.
Properties
CAS No. |
52456-87-8 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-methyl-2-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5-3-2-4-6(7(5)9)8(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
FKCDMTCPACJSRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
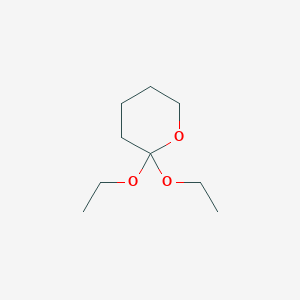
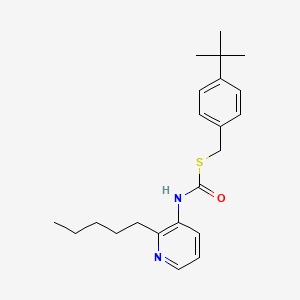
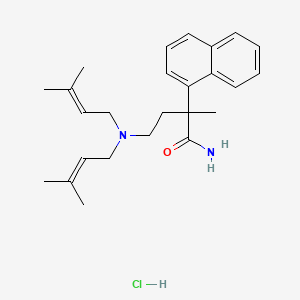
![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)
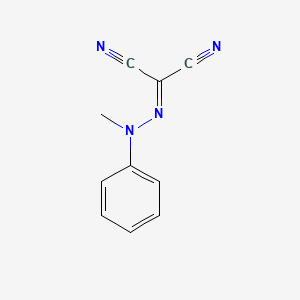

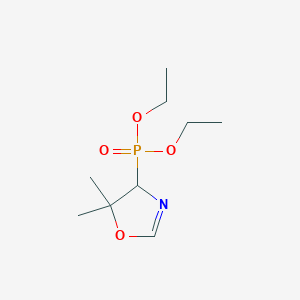
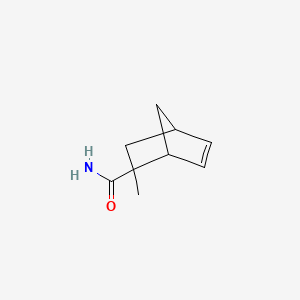
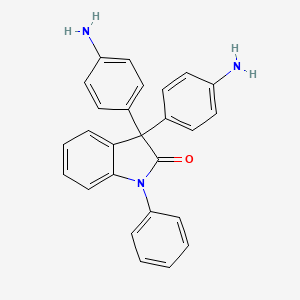
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
